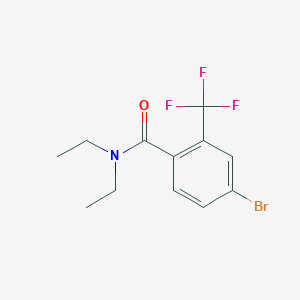

N,N-diethyl 4-bromo-2-(trifluoromethy)benzamide

Description

N,N-Diethyl 4-bromo-2-(trifluoromethyl)benzamide (CAS: 1809158-04-0) is a benzamide derivative featuring a bromo substituent at the 4-position, a trifluoromethyl group at the 2-position, and N,N-diethyl substitution on the amide nitrogen. Its molecular formula is C₁₂H₁₃BrF₃NO, with a molecular weight of 324.14 g/mol . This compound is structurally analogous to other halogenated benzamides but distinguishes itself through the synergistic effects of bromine and trifluoromethyl groups.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO/c1-3-17(4-2)11(18)9-6-5-8(13)7-10(9)12(14,15)16/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDJUUYXPROABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901224351 | |

| Record name | Benzamide, 4-bromo-N,N-diethyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809158-04-0 | |

| Record name | Benzamide, 4-bromo-N,N-diethyl-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-bromo-N,N-diethyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl 4-bromo-2-(trifluoromethy)benzamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl 4-bromo-2-(trifluoromethy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can modify the functional groups present on the benzamide core .

Scientific Research Applications

N,N-diethyl 4-bromo-2-(trifluoromethy)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Mechanism of Action

The mechanism of action of N,N-diethyl 4-bromo-2-(trifluoromethy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and bromine atom contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Insights :

- The trifluoromethyl group in the target compound increases electrophilicity and lipophilicity compared to the formyl analogue .

- Bromine at the 4-position enables cross-coupling reactions, similar to 4-bromo-N-(2-nitrophenyl)benzamide .

- Unlike N-methoxy-N-methyl derivatives, the N,N-diethyl group may hinder steric interactions in catalytic processes .

Physicochemical Properties Comparison

The bromine atom contributes to higher molecular weight and reduced solubility .

Biological Activity

N,N-Diethyl 4-bromo-2-(trifluoromethyl)benzamide is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom and a trifluoromethyl group, suggest a variety of biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₁₂H₁₃BrF₃NO

- Molecular Weight : Approximately 324.14 g/mol

- Density : Around 1.4 g/cm³

- Boiling Point : Approximately 354.8 °C

- Flash Point : Around 168.4 °C

The compound's structure enhances its reactivity and interaction with biological systems, particularly due to the presence of the bromine and trifluoromethyl groups, which can influence its pharmacological properties.

Antimicrobial Properties

Research indicates that N,N-diethyl 4-bromo-2-(trifluoromethyl)benzamide has been investigated for its antimicrobial activity . The compound's structural attributes may contribute to its effectiveness against various microbial strains, although specific data on its efficacy remains limited.

Anticancer Potential

The compound has also been explored for potential anticancer properties . Its mechanism of action may involve the modulation of specific biochemical pathways that are crucial for cancer cell proliferation and survival. Studies suggest that compounds with similar structures can inhibit key kinases involved in cancer progression . However, direct evidence for the anticancer effects of N,N-diethyl 4-bromo-2-(trifluoromethyl)benzamide is still emerging.

The mechanism by which N,N-diethyl 4-bromo-2-(trifluoromethyl)benzamide exerts its biological effects likely involves interactions with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and facilitating interaction with intracellular targets. This can lead to modulation of signaling pathways associated with cell growth and apoptosis.

In Vitro Studies

In vitro studies have shown that related compounds exhibit varying degrees of inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, similar benzamide derivatives have demonstrated moderate inhibition of these enzymes, suggesting that N,N-diethyl 4-bromo-2-(trifluoromethyl)benzamide may possess comparable activity .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound A | 33.1 - 85.8 | 53.5 - 228.4 |

| N,N-Diethyl 4-bromo-2-(trifluoromethyl)benzamide | TBD | TBD |

Synthetic Applications

N,N-Diethyl 4-bromo-2-(trifluoromethyl)benzamide serves as a valuable building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic applications. Its ability to undergo substitution reactions allows for the development of various derivatives that could enhance biological activity or selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N,N-diethyl 4-bromo-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Bromination and trifluoromethylation of the aromatic ring via electrophilic substitution (e.g., using Br₂ or N-bromosuccinimide for bromination and trifluoromethyl iodide for CF₃ introduction).

- Step 2 : Conversion of the resulting benzoic acid derivative to the acyl chloride using thionyl chloride (SOCl₂).

- Step 3 : Reaction of the acyl chloride with diethylamine to form the amide.

- Optimization : Solvent choice (e.g., dichloromethane for low nucleophilicity), temperature control (0–5°C during acylation to minimize side reactions), and stoichiometric excess of diethylamine (1.5–2.0 equiv.) improve yields .

- Purity : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

- ¹H/¹³C NMR :

- The deshielded aromatic protons (δ 7.5–8.5 ppm) and splitting patterns confirm substitution at the 4-bromo and 2-CF₃ positions.

- Diethylamide protons appear as a quartet (N–CH₂, δ 3.3–3.5 ppm) and triplet (CH₃, δ 1.1–1.3 ppm) .

Q. What are the common impurities or side products observed during synthesis, and how can they be identified?

- Impurities :

- Unreacted starting materials (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid).

- Diethylamine hydrochloride (byproduct from acylation).

- Detection : TLC (silica, UV visualization) and HPLC (C18 column, acetonitrile/water mobile phase) .

- Mitigation : Acid-base extraction to remove ionic byproducts and rigorous drying under vacuum .

Advanced Research Questions

Q. How does the steric and electronic profile of the N,N-diethylamide group influence catalytic C–H functionalization reactions (e.g., Rh/Ru-catalyzed coupling)?

- Steric Effects : The diethyl group provides moderate steric bulk, balancing reactivity and selectivity in transition-metal-catalyzed reactions. Larger substituents (e.g., N,N-dibenzyl) hinder metal coordination, while smaller groups (e.g., N,N-dimethyl) lack sufficient directing-group stability .

- Electronic Effects : The electron-donating diethyl group enhances the amide’s ability to act as a directing group in C–H activation. Computational studies suggest increased electron density at the amide oxygen improves metal coordination .

- Case Study : In Ru-catalyzed cyclization with allylic alcohols, the diethylamide directs ortho-alkylation, forming isoindolinones in >60% yield .

Q. What strategies can resolve contradictions in reported reaction outcomes (e.g., variable yields in cross-coupling reactions)?

- Variables to Control :

- Catalyst Loading : Rh(III) catalysts require precise loading (2–5 mol%) to avoid decomposition .

- Oxidants : Silver carbonate (Ag₂CO₃) vs. Cu(OAc)₂ alters redox cycles and byproduct formation .

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates but may promote hydrolysis .

- Troubleshooting :

- Use in situ IR or LC-MS to monitor intermediate formation.

- Screen additives (e.g., acetic acid) to suppress enolization pathways competing with cyclization .

Q. How can computational methods (DFT, MD simulations) predict the compound’s reactivity in enzyme inhibition studies?

- Docking Studies : The trifluoromethyl group’s hydrophobicity and diethylamide’s conformational flexibility can be modeled to assess binding affinity with targets (e.g., kinases or GPCRs).

- DFT Applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent inhibition .

- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme assays (e.g., fluorescence-based kinase inhibition) .

Q. What are the mutagenicity and toxicity risks associated with handling this compound, and how can they be mitigated?

- Ames Test Data : Benzamide derivatives with similar substituents show low mutagenicity (comparable to benzyl chloride) but require ventilation and PPE .

- Safety Protocols :

- Use fume hoods for synthesis and purification.

- Store in amber glass under nitrogen to prevent degradation .

- Waste Disposal : Neutralize with dilute NaOH before incineration .

Methodological Considerations Table

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthesis Yield | 65–75% (with SOCl₂/diethylamine) | |

| Catalytic Coupling | Ru-catalyzed cyclization: 60–85% yield | |

| Purification | Silica gel chromatography (hexane/EtOAc) | |

| Hazard Classification | Mutagenicity Category 3 (low risk) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.